4-Ethyloxane-3,5-dione
Description
4-Oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a tricyclic dione derivative featuring a bridged oxane (oxygen-containing six-membered ring) fused with a bicyclic system. This compound serves as a critical scaffold in neuroprotective drug development due to its structural resemblance to NMDA receptor antagonists like MK-801 and adamantane derivatives . Synthesized via cycloaddition reactions, its derivatives (e.g., compounds 2–13) are functionalized with aliphatic, aromatic, or heterocyclic groups through aminolysis, enhancing calcium-modulating effects and neuroprotective properties in SH-SY5Y neuroblastoma cells . At 10 µM, most derivatives exhibit low cytotoxicity (<20% cell death), positioning them as promising leads for treating neurodegenerative disorders .
Properties
CAS No. |
61363-58-4 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-ethyloxane-3,5-dione |
InChI |
InChI=1S/C7H10O3/c1-2-5-6(8)3-10-4-7(5)9/h5H,2-4H2,1H3 |
InChI Key |
REMGZYJOQJSBCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)COCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyloxane-3,5-dione typically involves the cyclization of 1,4-dicarbonyl compounds. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones . This reaction is often carried out under acidic conditions, using catalysts such as trifluoroacetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyloxane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce diols.
Scientific Research Applications
4-Ethyloxane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 4-Ethyloxane-3,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diketopiperazine Derivatives (e.g., Compounds 1–10 from Marine Actinomycetes)
Structural Features: These compounds, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione, contain a piperazine-2,5-dione core with substituents like benzylidene or hydroxypropylidene groups . Biological Activity: Unlike the neuroprotective focus of tricyclic diones, diketopiperazines demonstrate antiviral activity against H1N1 influenza (e.g., IC₅₀ = 6.8 µM for albonoursin) . Key Differences:
- Ring System : Piperazine (6-membered, two nitrogen atoms) vs. tricyclic oxane (bridged oxygen-containing system).
- Applications : Antiviral (diketopiperazines) vs. neuroprotective (tricyclic diones).
Linear Diones (e.g., 4-(Butylthio)heptane-3,5-dione)
Structural Features : Linear heptane-3,5-dione with a sulfur-containing substituent (butylthio) at position 4 .
Synthesis : Prepared via radical thiolation using K₂S₂O₈ and I₂, yielding 51% isolated product .
Key Differences :
- Conformation : Linear vs. tricyclic, affecting membrane permeability and target engagement.
- Functional Groups : Sulfur substituents in linear diones vs. oxygen-rich tricyclic systems.
Oxazepine and Thiazolidinone Diones (e.g., 1,3-Oxazepine-1,5-dione)
Structural Features: These include 1,3-oxazepine-1,5-dione (7-membered ring with oxygen and nitrogen) and 4-thiazolidinones . Biological Activity: Antimicrobial properties (e.g., against Staphylococcus aureus) vs. neuroprotection . Key Differences:
- Heteroatoms: Sulfur in thiazolidinones vs. oxygen in tricyclic diones.
- Ring Size : 7-membered oxazepine vs. 6-membered oxane in tricyclic systems.
Triazolidine Diones (e.g., 4-Phenyl-1,2,4-triazolidine-3,5-dione)
Structural Features : 1,2,4-triazolidine-3,5-dione core with phenyl substituents .
Similarity Score : Structural similarity to tricyclic diones is moderate (0.74–0.78), driven by the dione motif .
Applications : Primarily used in agrochemicals and materials science, contrasting with the biomedical focus of tricyclic diones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
